![molecular formula C22H16O B12525339 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one CAS No. 675106-89-5](/img/structure/B12525339.png)
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one typically involves the condensation of 2-methylbenzaldehyde with anthracene-9(10H)-one. This reaction is often carried out in the presence of a base, such as potassium hydroxide, under reflux conditions .
Industrial Production Methods
化学反応の分析
Types of Reactions
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene alcohol derivatives.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one involves its interaction with various molecular targets. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and death. The exact molecular pathways depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
特性
CAS番号 |
675106-89-5 |
|---|---|
分子式 |
C22H16O |
分子量 |
296.4 g/mol |
IUPAC名 |
10-[(2-methylphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H16O/c1-15-8-2-3-9-16(15)14-21-17-10-4-6-12-19(17)22(23)20-13-7-5-11-18(20)21/h2-14H,1H3 |
InChIキー |
OBVOIQPNKQEYGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


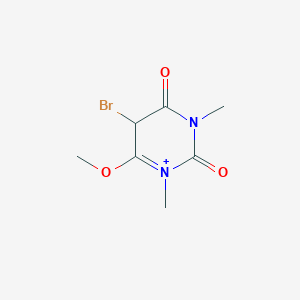
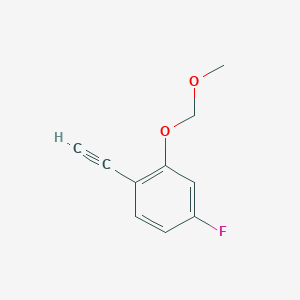
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)

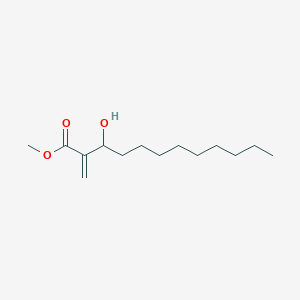
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
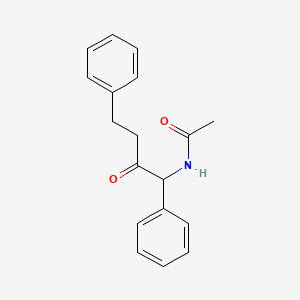
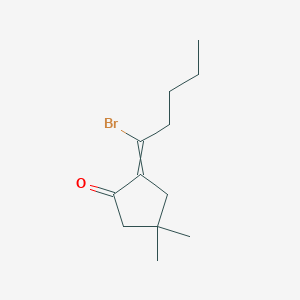
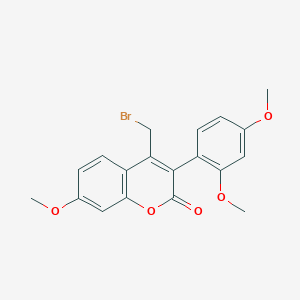
![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
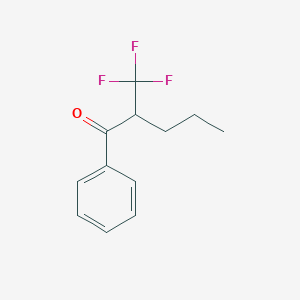
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
